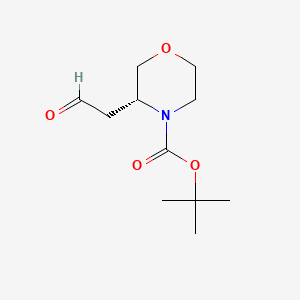
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine is a chemical compound that has gained attention for its potential use in scientific research. It is a derivative of morpholine, a cyclic amine that has been used in the synthesis of various organic compounds. The Boc (tert-butoxycarbonyl) group is a protective group that is commonly used in organic chemistry to protect reactive functional groups during chemical reactions. The synthesis of (R)-N-Boc-3-(2-Oxo-ethyl)-morpholine involves the use of various reagents and catalysts, and it has been used in several scientific studies for its potential applications.
Scientific Research Applications
Morpholine Derivatives in Pharmaceutical Research
Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds in drug discovery and development. The presence of the morpholine ring in various organic compounds has been associated with diverse pharmacological profiles, including antidepressant, anti-inflammatory, and antitumor activities. For instance, morpholine derivatives have been explored for their roles in targeting neurological disorders, cancer, and infectious diseases due to their ability to interact with various biological targets (Asif & Imran, 2019).
Catalysis and Material Science
Morpholine derivatives have been utilized in catalysis, demonstrating their importance in synthesizing complex molecules. These compounds serve as ligands in asymmetric catalysis, influencing the outcomes of chemical reactions to produce chiral molecules with high selectivity. Their applications extend to materials science, where they contribute to the development of polymers and other materials with specific functional properties.
Biotechnological and Analytical Applications
Morpholine derivatives are also significant in biotechnology and analytical chemistry. They have been used in the synthesis of heterocycles, which are crucial in developing new materials and pharmaceuticals. Their role in analytical methods involves the determination of antioxidant activity, showcasing their relevance in assessing the oxidative stability of substances and the antioxidant capacity of natural products (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
tert-butyl (3R)-3-(2-oxoethyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZEJFXZCXYMP-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-3-(2-Oxo-ethyl)-morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

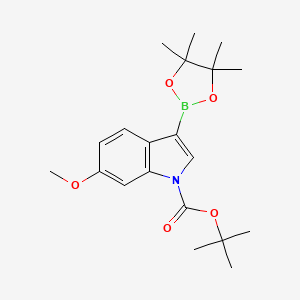
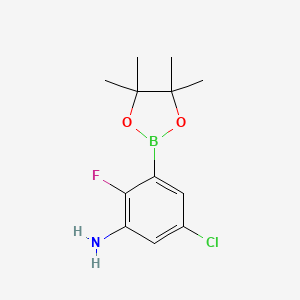
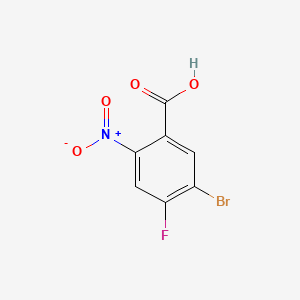
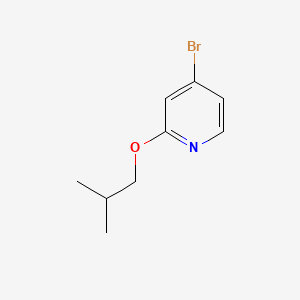
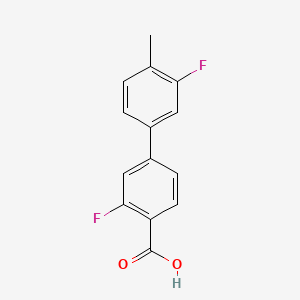
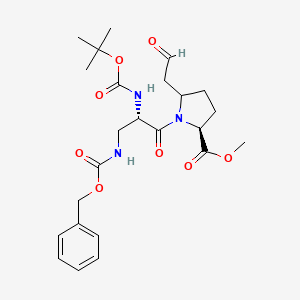
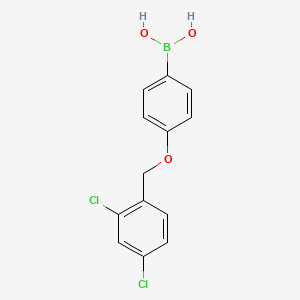
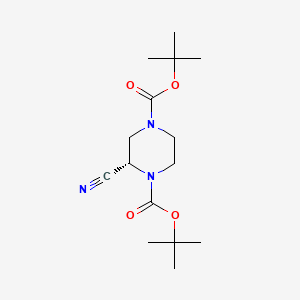
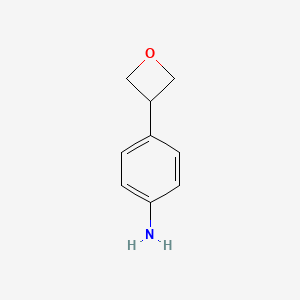
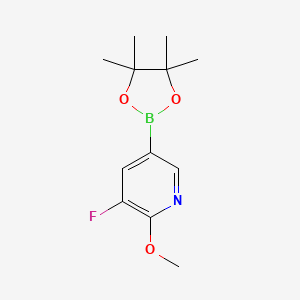
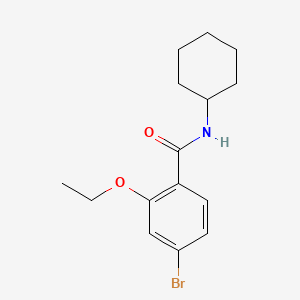
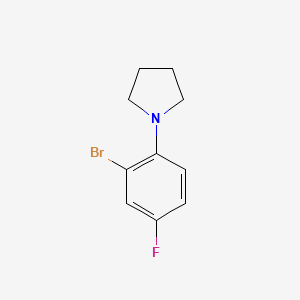
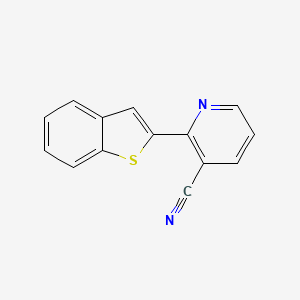
![2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B572114.png)